[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Conventions for Polyfunctional Cyclopropane-Thiophene Hybrid Systems
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and substituents. The principal functional group is the methanol group (-OH), which receives the suffix -methanol. The parent structure is the cyclopropane ring, to which the aminomethyl (-CH$$2$$NH$$2$$) and 5-chlorothiophen-2-yl groups are attached as substituents.
- Cyclopropane Core : The cyclopropane ring is numbered such that the aminomethyl group receives the lowest possible locant (position 1).
- Substituents : The 5-chlorothiophen-2-yl group is treated as a substituent on the methanol-bearing carbon.
- Alphabetization : Substituents are ordered alphabetically, yielding 1-(aminomethyl)cyclopropyl before 5-chlorothiophen-2-yl.
Thus, the systematic name is 1-(aminomethyl)cyclopropylmethanol . This naming aligns with IUPAC Rule P-62.2.2.1, which prioritizes functional groups in the order of seniority (alcohol > amine > halide).
Table 1: Functional Group Prioritization in Nomenclature
| Functional Group | Priority | Suffix/Prefix |
|---|---|---|
| Methanol (-OH) | 1 | -methanol |
| Aminomethyl (-CH$$2$$NH$$2$$) | 2 | 1-(aminomethyl) |
| 5-Chlorothiophen-2-yl | 3 | (5-chlorothiophen-2-yl) |
Stereochemical Considerations in Cyclopropyl-Aminomethyl-Thiophenemethanol Architecture
The stereochemistry of this compound is influenced by the rigid cyclopropane ring and the spatial arrangement of its substituents. Cyclopropane’s triangular geometry imposes bond angles of 60°, deviating significantly from the tetrahedral 109.5° observed in unstrained hydrocarbons. This strain induces unique torsional and angular effects:
- Cis-Trans Isomerism : The cyclopropane ring’s planarity allows for potential cis-trans isomerism if substituents occupy adjacent carbons. In this compound, the aminomethyl and thiophene-methanol groups are positioned on separate carbons, eliminating geometric isomerism but permitting conformational rigidity.
- Chirality : The methanol-bearing carbon is a stereogenic center if the substituents (cyclopropane-aminomethyl, thiophene, hydroxyl, and hydrogen) are distinct. However, symmetry analysis reveals that the molecule lacks a chiral center due to the equivalence of substituents around the methanol carbon.
The aminomethyl group’s orientation relative to the thiophene ring is constrained by cyclopropane’s strain, favoring a staggered conformation to minimize eclipsing interactions.
Comparative Structural Analysis with Related Thiophene-Alcohol Derivatives
The structural uniqueness of 1-(aminomethyl)cyclopropylmethanol becomes evident when compared to simpler thiophene-alcohol derivatives:
- Cyclopropane vs. Acyclic Chains : Replacement of the cyclopropane ring with a linear alkyl chain (e.g., in 5-chlorothiophen-2-ylpropanol) reduces ring strain but increases conformational flexibility. Cyclopropane’s rigidity enhances metabolic stability in pharmaceutical contexts.
- Aminomethyl Functionalization : Unlike unsubstituted thiophene alcohols, the aminomethyl group introduces a basic nitrogen atom, enabling hydrogen bonding and salt formation. This property is critical for enhancing solubility in polar solvents.
- Chlorine Substitution : The 5-chloro group on the thiophene ring increases electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilicity at the 2-position.
Table 2: Structural Comparison of Thiophene-Alcohol Derivatives
The integration of cyclopropane and thiophene motifs in this compound creates a hybrid architecture with distinct electronic and steric properties, distinguishing it from monocyclic analogues.
Properties
Molecular Formula |
C9H12ClNOS |
|---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(5-chlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H12ClNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
InChI Key |
QKIUMTFLSOUEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(Aminomethyl)cyclopropylmethanol generally involves:
- Construction of the cyclopropyl ring bearing the aminomethyl substituent.
- Introduction of the 5-chlorothiophen-2-ylmethanol moiety.
- Coupling of these fragments through amide or related linkages using reductive amination or nucleophilic substitution.
This approach often requires protection of amine groups, selective functional group transformations, and purification steps to obtain the desired compound with high purity.
Preparation of the Cyclopropyl Aminomethyl Intermediate
The key intermediate, 1-aminomethylcyclopropylmethanol (or its hydrochloride salt), is prepared via deprotection of tert-butyl (1-hydroxymethylcyclopropyl)carbamate using hydrogen chloride in 1,4-dioxane at room temperature (20 °C) for extended periods (up to 15 hours). This method yields the hydrochloride salt of the amino alcohol with characteristic NMR signals confirming structure.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl (1-hydroxymethylcyclopropyl)carbamate |
| Deprotection agent | Hydrogen chloride in 1,4-dioxane (4 mol/L) |
| Temperature | 20 °C |
| Reaction time | 15 hours |
| Yield | Approximately 0.5 g product (quantitative details not specified) |
| Characterization | ^1H NMR (400 MHz, DMSO-d6): signals at δ 5.27 (t, 1H), 0.91 (t, 2H), 0.71 (t, 2H) |
This method is reproducible and provides a reliable source of the aminomethylcyclopropylmethanol intermediate for subsequent coupling reactions.
Coupling with 5-Chlorothiophen-2-ylmethanol Derivatives
The coupling of the aminomethylcyclopropyl intermediate with 5-chlorothiophen-2-ylmethanol or related derivatives is typically performed via nucleophilic substitution or reductive amination under basic conditions.
One documented procedure involves:
- Reacting 1-aminomethylcyclopropylmethanol hydrochloride with a 2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-ylamino derivative in 1,4-dioxane.
- Using N-ethyl-N,N-diisopropylamine as a base.
- Heating the reaction mixture to 160 °C to drive the reaction to completion.
- Isolating the product by solvent evaporation, ultrasonic-assisted crystallization, filtration, and drying.
| Parameter | Details |
|---|---|
| Reactants | 1-aminomethylcyclopropylmethanol hydrochloride and 2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-ylamino derivative |
| Solvent | 1,4-dioxane |
| Base | N-ethyl-N,N-diisopropylamine |
| Temperature | 160 °C |
| Reaction time | Not explicitly stated, until completion |
| Yield | 1.24 g of product isolated (quantitative yield not specified) |
| Purification | Cyclohexane/ethyl acetate crystallization, filtration, drying |
| Analysis | HPLC-MS (RT = 1.01 min) |
This high-temperature method facilitates the formation of the desired coupled product with good purity.
Summary of Key Preparation Data
Research Findings and Mechanistic Insights
- The deprotection of carbamate-protected cyclopropyl amino alcohols using hydrogen chloride is a mild and effective method, preserving the sensitive cyclopropane ring.
- High-temperature coupling in the presence of a sterically hindered base promotes nucleophilic substitution, enabling the formation of the target compound.
- Ultrasonic irradiation and solvent crystallization assist in product isolation and purity enhancement.
- The use of protecting groups and chiral resolution techniques in related syntheses underscores the importance of stereochemical control in cyclopropyl amine derivatives.
- Analytical techniques such as ^1H NMR, HPLC-MS, and preparative chiral HPLC are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocycle Effects
- Thiophene vs.
Halogen Substituent Impact
- Cl vs. Br vs. I : Bromine and iodine increase molecular weight and lipophilicity (Br: +44.5 g/mol vs. Cl; I: +~91 g/mol vs. Cl), which may enhance blood-brain barrier penetration but reduce solubility. Chlorine’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets .
Functional Group Variations
The ketone analog 1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (CAS 1290100-59-2) replaces the methanol group with a ketone, eliminating hydrogen-bonding capacity but increasing metabolic stability due to reduced oxidative susceptibility .
Research Findings and Implications
- Synthetic Accessibility: The aminomethylcyclopropyl group is a versatile scaffold; halogenated heterocycles are readily incorporated via cross-coupling or nucleophilic substitution reactions .
- Crystallographic Analysis : Tools like SHELXL and Mercury CSD facilitate structural determination and packing analysis, critical for understanding conformational stability .
- Pharmacological Potential: While specific bioactivity data are unavailable, the structural features align with motifs seen in kinase inhibitors or GPCR modulators, where cyclopropane and heterocycles are common .
Biological Activity
1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, an aminomethyl functional group, and a chlorothiophenyl moiety. This combination suggests potential interactions with various biological targets, making it a candidate for pharmacological research.
Molecular Characteristics
- Molecular Formula : C₉H₁₂ClNOS
- Molecular Weight : 217.72 g/mol
- Structural Features : The compound includes:
- A cyclopropyl group, which may influence its reactivity and biological interactions.
- An aminomethyl group that is often associated with biological activity.
- A chlorothiophenyl group, potentially enhancing its medicinal properties.
The biological activity of 1-(Aminomethyl)cyclopropylmethanol can be attributed to its ability to interact with specific molecular targets. This interaction may modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways.
Biological Activity Studies
Research on compounds structurally similar to 1-(Aminomethyl)cyclopropylmethanol indicates various pharmacological effects, including antimicrobial and anticancer activities. Below are summarized findings from relevant studies:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds similar to 1-(Aminomethyl)cyclopropylmethanol exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to traditional antibiotics, suggesting potential therapeutic applications in treating resistant infections.
- Anticancer Properties : In vitro assays revealed that the compound could inhibit the growth of Hela cells, with an IC50 value indicating moderate potency. This suggests that further exploration into its mechanisms could uncover new cancer treatment avenues.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with key proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
